molecular formula C13H16N2O2S B2741294 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1234814-25-5

5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2741294
CAS RN: 1234814-25-5
M. Wt: 264.34
InChI Key: CGNRQKWMQDZFHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide consists of an isoxazole ring fused with a thiophene moiety. The presence of the isoxazole scaffold suggests potential biological activity, as this heterocyclic system often participates in receptor binding and enzyme inhibition .

Scientific Research Applications

Synthesis and Structural Characterization

  • The research on similar isoxazole compounds involves the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, showcasing methods that could be applicable to the synthesis of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. These methods highlight the versatility of isoxazole compounds in chemical synthesis, potentially including the target compound (Martins et al., 2002).
  • The structure of related isoxazole amino esters has been determined, indicating the potential for detailed structural analysis of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. Such studies can provide insights into the compound's reactivity and interaction with biological targets (Smith et al., 1991).

Potential Biological Activity

  • Research on derivatives of isoxazole and pyrazole compounds, similar to 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, indicates potential anticancer, antimicrobial, and herbicidal activities. These activities suggest the compound could have applications in developing new therapeutic agents or agricultural chemicals (Hassan et al., 2019), (Fu-b, 2014).

properties

IUPAC Name

5-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-5-15(8-11-4-6-18-9-11)13(16)12-7-10(2)17-14-12/h4,6-7,9H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNRQKWMQDZFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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